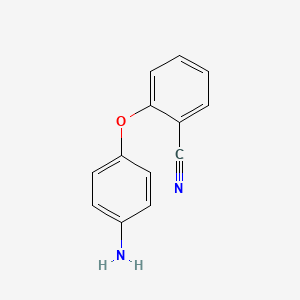

2-(4-Aminophenoxy)benzonitrile

Description

BenchChem offers high-quality 2-(4-Aminophenoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Aminophenoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULFOUYGBDHHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30202-91-6 | |

| Record name | 2-(4-aminophenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Aminophenoxy)benzonitrile CAS 30202-91-6 properties

Executive Summary

2-(4-Aminophenoxy)benzonitrile (CAS 30202-91-6) is a bifunctional aromatic intermediate critical to both high-performance material science and pharmaceutical chemistry. Structurally, it features an ether linkage connecting a benzonitrile ring and an aniline moiety. This specific geometry—placing the electron-withdrawing nitrile group ortho to the ether linkage—imparts unique electronic properties, making it a highly reactive building block.

In material science , it serves as a specialized monomer or chain terminator for polyimides and polyamides, where the nitrile group enhances adhesion to metal substrates and offers a site for post-polymerization crosslinking (e.g., trimerization to triazine rings). In drug discovery , it acts as a pharmacophore scaffold, particularly in the synthesis of kinase inhibitors (e.g., BTK inhibitors) where the diphenyl ether motif provides the necessary rotational flexibility for binding pockets.

Part 1: Chemical Profile & Properties[1]

The following data aggregates experimentally verified properties and high-confidence predictive models.

| Property | Specification | Notes |

| CAS Number | 30202-91-6 | |

| IUPAC Name | 2-(4-aminophenoxy)benzonitrile | Synonyms: 4'-Amino-2-cyanodiphenyl ether |

| Molecular Formula | C₁₃H₁₀N₂O | |

| Molecular Weight | 210.23 g/mol | |

| Melting Point | 116 – 121 °C | Crystalline solid range [1] |

| Appearance | Off-white to pale beige powder | Oxidizes slightly upon air exposure |

| Solubility | DMSO, DMF, DMAc, Acetone | Insoluble in water; limited in hexanes |

| Functional Groups | Primary Amine (-NH₂), Nitrile (-CN), Ether (-O-) | Bifunctional reactivity |

Part 2: Synthesis & Production Protocols

The industrial standard for synthesizing CAS 30202-91-6 prioritizes the Nucleophilic Aromatic Substitution (S_NAr) pathway over Ullmann coupling due to higher purity profiles and the avoidance of copper contamination, which is critical for electronic and pharmaceutical grade applications.

Core Synthesis Workflow (S_NAr Route)

This two-step protocol ensures high regioselectivity.

Step 1: Ether Bond Formation

-

Reactants: 2-Chlorobenzonitrile (1.0 eq), 4-Nitrophenol (1.05 eq).

-

Base: Potassium Carbonate (K₂CO₃, 1.2 eq) or Cesium Carbonate (for faster kinetics).

-

Solvent: DMF or DMSO (Polar aprotic is mandatory).

-

Conditions: 80–100 °C, 4–6 hours.

-

Mechanism: The phenoxide ion generated in situ attacks the electron-deficient 2-position of the benzonitrile. The nitrile group activates the ring for nucleophilic attack.

-

Intermediate: 2-(4-Nitrophenoxy)benzonitrile.[1]

Step 2: Selective Reduction

-

Reactants: Nitro-intermediate, Hydrogen source (H₂ gas or Hydrazine).

-

Catalyst: Pd/C (10% wt) or Raney Nickel.

-

Solvent: Ethanol or Methanol.

-

Conditions: Room temperature to 50 °C.

-

Outcome: Quantitative conversion of -NO₂ to -NH₂ without reducing the nitrile (-CN) group.

Visualized Synthesis Pathway

Figure 1: Two-step synthesis via nucleophilic aromatic substitution and selective hydrogenation.

Part 3: Applications & Mechanism of Action

High-Performance Polymers (Polyimides)

In polymer chemistry, CAS 30202-91-6 acts primarily as a reactive end-capper or a co-monomer.

-

Mechanism: The amine group reacts with dianhydrides (e.g., PMDA, ODPA) to terminate the polyamic acid chain.

-

Functionality: The pendant nitrile group remains available for post-polymerization reactions. At high temperatures (>250°C) or with catalysts, nitrile groups can trimerize to form triazine crosslinks , significantly increasing the Glass Transition Temperature (Tg) and thermal stability of the final film [2].

-

Adhesion: The polarity of the nitrile group improves interfacial adhesion between the polyimide film and copper substrates in flexible electronics.

Pharmaceutical Scaffolds (Kinase Inhibitors)

The compound is a privileged structure for designing Bruton's Tyrosine Kinase (BTK) inhibitors .

-

Structural Role: The diphenyl ether moiety mimics the ATP-binding pocket geometry. The nitrile group often interacts with specific residues (e.g., Cysteine) or serves as a handle to extend the molecule into the solvent-exposed region.

-

Example: It is a key intermediate in the synthesis of bicyclic pyrazole derivatives used for treating B-cell malignancies [3].

Application Workflow Diagram

Figure 2: Divergent utility in material engineering and drug discovery.

Part 4: Analytical Characterization & Validation

To ensure the integrity of the synthesized or purchased material, the following spectral markers must be validated.

| Technique | Expected Signals (Diagnostic) | Interpretation |

| FT-IR | 2220–2240 cm⁻¹ (Sharp) | Characteristic -C≡N stretch. Confirms nitrile integrity. |

| 3300–3450 cm⁻¹ (Doublet) | Primary Amine -NH₂ stretching. | |

| 1240 cm⁻¹ | Aryl Ether C-O-C stretch. | |

| ¹H NMR | δ 3.5–5.0 ppm (Broad singlet) | Exchangeable -NH₂ protons. |

| (DMSO-d₆) | δ 6.5–7.8 ppm (Multiplets) | Aromatic protons. Distinct splitting due to ortho/para substitution. |

| Validation | Absence of δ ~8.0–8.3 ppm | Disappearance of nitro-intermediate signals confirms reduction completion. |

Self-Validating Protocol: If the melting point is depressed (<115°C) or the IR shows a peak at 1350/1530 cm⁻¹ (NO₂ asymmetric stretch), the reduction step was incomplete. Recrystallize from ethanol.

Part 5: Handling & Safety (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Signal Word: Warning.

-

Precaution: Nitrile compounds can liberate cyanide under extreme acidic/thermal conditions, though the aryl-nitrile bond is generally stable.

-

Storage: Store under inert gas (Nitrogen/Argon) to prevent amine oxidation. Keep cool and dry.[2]

References

-

Sigma-Aldrich. (2023). Product Specification: 2-(4-Aminophenoxy)benzonitrile. Link

-

BenchChem. (2023). Technical Profile: 2-(4-Aminophenoxy)benzonitrile Synthesis and Applications. Link

-

DeGoey, D. A., et al. (2022).[3] Bicyclic Pyrazole Bruton's Tyrosine Kinase Inhibitors. U.S. Patent Application 2022/0213092.[4] Link

Sources

- 1. 2-(4-Aminophenoxy)benzonitrile | 30202-91-6 | Benchchem [benchchem.com]

- 2. isopropyl palmitate, 142-91-6 [thegoodscentscompany.com]

- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 2-(4-Aminophenoxy)benzonitrile: Structure, Synthesis, and Applications

Introduction

2-(4-Aminophenoxy)benzonitrile is a unique organic molecule that holds significant interest for researchers and professionals in materials science and drug development.[1] This guide provides a comprehensive technical overview of its chemical structure, synthesis methodologies, and key applications, offering valuable insights for its practical use in research and development.

This compound is classified as both an aromatic ether and a nitrile.[1] The aromatic ether group, characterized by an oxygen atom connecting two aryl groups, provides chemical stability and flexibility to the molecule's structure.[1] The nitrile group (-C≡N) is highly polar and can undergo various chemical transformations, making it a versatile functional group in organic synthesis.[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 2-(4-aminophenoxy)benzonitrile is crucial for its application.

| Property | Value | Source |

| CAS Number | 30202-91-6 | [1] |

| Molecular Formula | C13H10N2O | [2] |

| Molecular Weight | 210.24 g/mol | |

| InChI Key | TULFOUYGBDHHPP-UHFFFAOYSA-N | [1] |

While a single-crystal X-ray structure for 2-(4-aminophenoxy)benzonitrile is not publicly available, analysis of related compounds suggests a notable twist between the two aromatic rings.[1] Computational methods like Density Functional Theory (DFT) can be employed to predict its three-dimensional structure, including bond lengths, bond angles, and the dihedral angle between the phenyl rings.[1]

Structural Visualization

Caption: Chemical structure of 2-(4-aminophenoxy)benzonitrile.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of 2-(4-aminophenoxy)benzonitrile can be achieved through several routes, with the choice of method often depending on the desired scale and available starting materials. A prevalent and efficient approach involves a two-step process:

-

Formation of 2-(4-Nitrophenoxy)benzonitrile: This step is a nucleophilic aromatic substitution (SNAr) reaction.

-

Reduction to 2-(4-Aminophenoxy)benzonitrile: The nitro group of the intermediate is then reduced to an amino group.[1]

An alternative and classic method for forming the aryl ether linkage is the Ullmann condensation .[1][3][4] This copper-catalyzed reaction typically involves the coupling of a phenol with an aryl halide.[3] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[4] Modern variations utilize soluble copper catalysts and various ligands to facilitate the reaction under milder conditions.[4][5]

Synthesis Workflow: Two-Step SNAr and Reduction

Caption: A common two-step synthesis of 2-(4-aminophenoxy)benzonitrile.

Experimental Protocol: Synthesis via SNAr and Reduction

This protocol outlines a general procedure. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Part 1: Synthesis of 2-(4-Nitrophenoxy)benzonitrile

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine a halogenated benzonitrile (e.g., 2-chlorobenzonitrile or 2-fluorobenzonitrile), 4-nitrophenol, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

-

Heat the reaction mixture to an elevated temperature (typically 120-160 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

Part 2: Reduction of 2-(4-Nitrophenoxy)benzonitrile

-

Dissolve the synthesized 2-(4-nitrophenoxy)benzonitrile in a suitable solvent system, such as ethanol or a mixture of ethanol and hydrochloric acid.

-

Add a reducing agent. Common choices include tin(II) chloride (SnCl2) in concentrated hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete, as indicated by TLC.

-

If using SnCl2/HCl, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

If using catalytic hydrogenation, filter off the catalyst.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-(4-aminophenoxy)benzonitrile.

Applications in Materials Science and Organic Synthesis

The bifunctional nature of 2-(4-aminophenoxy)benzonitrile makes it a valuable monomer in the synthesis of high-performance polymers.[1] Its amine group can react with various electrophiles, such as dianhydrides to form poly(amic acid)s, which can then be cyclized to produce polyimides.[1] It can also undergo polycondensation reactions with dicarboxylic acids to yield polyamides.[1] These polymers often exhibit excellent thermal stability, mechanical strength, and chemical resistance.[1] The nitrile group can enhance adhesion and serve as a site for crosslinking or further functionalization.[1]

In organic synthesis, the amino and nitrile functionalities allow for a wide range of chemical transformations, making it a versatile building block for the creation of more complex molecules.

Potential Signaling Pathway Involvement

While specific signaling pathway interactions for 2-(4-aminophenoxy)benzonitrile are not extensively documented, its structural motifs are present in various biologically active compounds. The aminophenoxy core is found in molecules that interact with a range of biological targets. Further research is needed to elucidate any specific signaling pathways it may modulate.

Caption: Logical relationship of 2-(4-aminophenoxy)benzonitrile in synthesis and applications.

Spectroscopic Characterization

The identity and purity of synthesized 2-(4-aminophenoxy)benzonitrile are confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in distinct regions, with chemical shifts and coupling patterns corresponding to the two substituted benzene rings. The amine protons will appear as a broad singlet. |

| ¹³C NMR | Resonances for all 13 carbon atoms, including the characteristic nitrile carbon signal. |

| FT-IR | Characteristic stretching frequencies for the N-H bonds of the primary amine, the C≡N bond of the nitrile, and the C-O-C bond of the ether linkage.[1] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (210.24 g/mol ). Fragmentation patterns can provide further structural information. |

Note on Spectroscopic Data: While specific, comprehensive experimental spectra for 2-(4-aminophenoxy)benzonitrile are not widely published in public databases, the expected spectral features can be reliably predicted based on its chemical structure and data from analogous compounds.[1][6]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2-(4-aminophenoxy)benzonitrile. It is recommended to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated fume hood to avoid inhalation.[1] Store the compound in a cool, dry place away from oxidizing agents.[1]

Conclusion

2-(4-Aminophenoxy)benzonitrile is a molecule with significant potential in both materials science and synthetic chemistry. Its unique combination of an aromatic ether and a nitrile functional group provides a versatile platform for the development of advanced polymers and novel small molecules. This guide has provided a detailed technical overview to support researchers and developers in harnessing the capabilities of this important chemical compound.

References

-

Ullmann Condensation - SynArchive. (URL: [Link])

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

Improved Ullmann Synthesis of Diaryl Ethers. (URL: [Link])

-

The Ugi—Smiles and Passerini—Smiles Couplings: A Story About Phenols in Isocyanide-Based Multicomponent Reactions - ResearchGate. (URL: [Link])

-

Insights into the Mechanism of the Oxy-Michael Ugi-Smiles Reaction via Esi-MS/MS. (URL: [Link])

-

2-(4-aminophenoxy)benzonitrile (C13H10N2O) - PubChem. (URL: [Link])

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. (URL: [Link])

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (URL: [Link])

-

Investigation of the Reaction Pathway for an oxy-Michael Ugi-Smiles Process - ProQuest. (URL: [Link])

-

Phenol Ugi-Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols - Organic Chemistry Portal. (URL: [Link])

-

Ugi-Smiles couplings: new entries to N-aryl carboxamide derivatives - PubMed. (URL: [Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

bmse000284 Benzonitrile at BMRB. (URL: [Link])

-

2-(4-Methylphenoxy)benzonitrile Properties - EPA. (URL: [Link])

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. (URL: [Link])

-

¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). (URL: [Link])

-

Benzonitrile, 4-amino- - the NIST WebBook. (URL: [Link])

-

Benzonitrile, 2-amino- - the NIST WebBook. (URL: [Link])

-

Benzonitrile, 4-(4-aminophenoxy)- Properties - EPA. (URL: [Link])

-

Benzonitrile, 2-(4-benzyloxybenzylidenamino)- - Optional[Vapor Phase IR] - Spectrum. (URL: [Link])

-

4-(4-aminophenoxy)benzonitrile (C13H10N2O) - PubChem. (URL: [Link])

-

BENZONITRILE - Ataman Kimya. (URL: [Link])

-

"Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" - QuickCompany. (URL: [Link])

-

Synthesis of Benzonitrile - YouTube. (URL: [Link])

- US4109093A - Process for making 2-(4'-aminophenyl)

-

Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. (URL: [Link])

-

Fingerprinting fragments of fragile interstellar molecules: Dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - Faraday Discussions (RSC Publishing). (URL: [Link])

Sources

- 1. 2-(4-Aminophenoxy)benzonitrile | 30202-91-6 | Benchchem [benchchem.com]

- 2. PubChemLite - 2-(4-aminophenoxy)benzonitrile (C13H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. synarchive.com [synarchive.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2-(4-Aminophenoxy)benzonitrile molecular weight and formula

Executive Summary

2-(4-Aminophenoxy)benzonitrile (CAS: 30202-91-6) is a critical bifunctional monomer used primarily in the synthesis of high-performance polyimides and polyamides. Characterized by an ether linkage connecting a benzonitrile moiety and an aniline derivative, this molecule imparts thermal stability, solubility, and mechanical toughness to polymer backbones. Its structural asymmetry—combining an electron-withdrawing nitrile group with an electron-donating amino group—makes it a valuable intermediate for advanced materials and pharmaceutical scaffolds.

This guide provides a definitive technical analysis of its physicochemical properties, a robust synthetic protocol emphasizing regioselectivity, and a validation framework for structural characterization.

Chemical Identity & Physicochemical Properties

The following data establishes the core identity of the molecule for procurement and analytical verification.

| Property | Technical Specification |

| Chemical Name | 2-(4-Aminophenoxy)benzonitrile |

| CAS Registry Number | 30202-91-6 |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, NMP), Acetone; Insoluble in water. |

| pKa (Predicted) | ~4.0 (Aniline nitrogen) |

| SMILES | N#Cc1ccccc1Oc2ccc(N)cc2 |

Synthetic Pathway & Mechanism

To ensure high purity and avoid side reactions (such as N-arylation), the preferred synthetic route is a two-step process: Nucleophilic Aromatic Substitution (SₙAr) followed by Chemoselective Reduction .

Strategic Rationale

Direct coupling of 4-aminophenol with 2-chlorobenzonitrile is risky due to the competing nucleophilicity of the amine (-NH₂) and phenoxide (-O⁻) groups. The "Nitro Route" described below guarantees exclusive O-arylation by using 4-nitrophenol, effectively masking the amine until the final step.

Figure 1: Two-step synthetic pathway ensuring regioselective ether formation.

Experimental Protocol

Caution: All procedures must be performed in a fume hood. Nitriles are toxic; avoid inhalation or skin contact.

Step 1: Synthesis of 2-(4-Nitrophenoxy)benzonitrile

-

Reagents: 2-Chlorobenzonitrile (1.0 eq), 4-Nitrophenol (1.05 eq), Anhydrous Potassium Carbonate (K₂CO₃, 1.2 eq).

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Charge a round-bottom flask with 4-nitrophenol, K₂CO₃, and DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Add 2-chlorobenzonitrile.[1]

-

Heat the mixture to 120–130°C for 4–6 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:4).

-

Workup: Pour the hot reaction mixture into ice-cold water. The product will precipitate as a solid.

-

Purification: Filter the solid, wash copiously with water to remove salts and DMF. Recrystallize from ethanol/water if necessary.

-

Validation: Target Melting Point: 147–148°C [1].

-

Step 2: Reduction to 2-(4-Aminophenoxy)benzonitrile

-

Method A (Catalytic Hydrogenation - Cleaner):

-

Dissolve the nitro intermediate in Ethanol or Ethyl Acetate.

-

Add 10% Pd/C catalyst (5-10 wt%).

-

Stir under H₂ atmosphere (balloon pressure) at room temperature for 12 hours.

-

Filter through Celite to remove catalyst. Concentrate the filtrate to yield the amine.

-

-

Method B (Iron/Acid - Robust):

-

Suspend the nitro intermediate in Ethanol/Water (3:1).

-

Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq) or catalytic HCl.

-

Reflux for 2–4 hours.

-

Basify with NaHCO₃, filter iron residues, and extract with Ethyl Acetate.

-

Characterization & Validation

To certify the identity of the synthesized material, compare analytical data against these standard parameters.

Nuclear Magnetic Resonance (NMR)

The structure contains two distinct aromatic systems.[2]

-

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

-

δ 6.6 – 6.7 ppm (d, 2H): Protons ortho to the amine group (Shielded).

-

δ 6.8 – 6.9 ppm (d, 2H): Protons meta to the amine (ether side).

-

δ 6.9 – 7.8 ppm (m, 4H): Benzonitrile ring protons (typically a doublet at ~6.9 for the ether-ortho proton, and multiplets for the rest).

-

δ 4.5 – 5.0 ppm (br s, 2H): -NH₂ protons (Exchangeable with D₂O).

-

Infrared Spectroscopy (FT-IR)

-

~2220 cm⁻¹: Sharp, distinct stretch for Nitrile (-C≡N) .

-

3300–3450 cm⁻¹: Doublet absorption for Primary Amine (-NH₂) stretching.

-

1240 cm⁻¹: Strong stretch for Aryl Ether (C-O-C) .

Applications in Polymer Science

2-(4-Aminophenoxy)benzonitrile is a "kinked" monomer. Unlike rigid rod monomers (e.g., p-phenylenediamine), the ether linkage introduces flexibility, improving the solubility of the resulting polymers without sacrificing high thermal stability.

Figure 2: Application of the monomer in high-performance polymer synthesis.

The nitrile group (-CN) on the pendant ring can also serve as a "cure site" for crosslinking at elevated temperatures, further enhancing the glass transition temperature (Tg) of the final material [2].

References

-

Organic Syntheses , Coll.[3] Vol. 3, p. 653 (1955); Vol. 29, p. 75 (1949). Preparation of p-Nitrobenzonitrile and related intermediates.Link

-

BenchChem . 2-(4-Aminophenoxy)benzonitrile Product Entry & CAS Verification.Link

-

PubChem . Compound Summary for 2-(4-Aminophenoxy)benzonitrile.Link

-

EPA CompTox Chemicals Dashboard . Physicochemical properties of phenoxybenzonitrile derivatives.Link

Sources

Thermal Profiling and Melting Point Determination of 2-(4-Aminophenoxy)benzonitrile: A Technical Guide

Executive Summary

In the realm of high-performance polymer synthesis and advanced organic intermediates, 2-(4-Aminophenoxy)benzonitrile (CAS: 30202-91-6) serves as a critical monomeric building block. Characterized by its dual functionality—an ether linkage providing molecular flexibility and a polar nitrile group enabling crosslinking—this compound is heavily utilized in the development of polyimides and polyamides ([1]). For researchers and drug development professionals, establishing the precise thermal profile of this compound is paramount. The melting point is not merely a physical constant; it is a diagnostic metric for crystalline purity, synthetic success, and batch-to-batch consistency. This whitepaper provides an in-depth analysis of the melting point data for 2-(4-aminophenoxy)benzonitrile, exploring the causality behind thermal variations and detailing robust, self-validating protocols for thermal analysis.

Physicochemical Profiling

Before delving into thermal analysis, it is essential to establish the baseline physicochemical parameters of the compound. The presence of the ether linkage allows for rotational flexibility, which can lead to different stable conformers, directly influencing the crystal lattice energy and, consequently, the melting point ([2]).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 2-(4-Aminophenoxy)benzonitrile | [3] |

| CAS Number | 30202-91-6 | |

| Molecular Weight | 210.24 g/mol | |

| Melting Point Range | 116 °C – 121 °C | |

| Functional Groups | Nitrile (-C≡N), Primary Amine (-NH2), Ether (-O-) | [1] |

The Causality of Melting Point Variations

The accepted melting point range for commercial-grade 2-(4-aminophenoxy)benzonitrile is 116 °C to 121 °C (). As an application scientist, it is crucial to understand why this 5 °C variance exists rather than just accepting it as a given parameter.

-

Synthetic Impurities: The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a 2-halobenzonitrile with 4-nitrophenol, followed by the reduction of the nitro group to an amine ([2]). Incomplete reduction leaves trace amounts of the intermediate 2-(4-nitrophenoxy)benzonitrile. Because the nitro group has vastly different electronic and steric properties compared to the amine, its presence disrupts the crystal lattice of the final product, causing a melting point depression and a broadening of the melting range.

-

Conformational Polymorphism: The ether oxygen (-O-) connecting the two aryl rings introduces a degree of rotational freedom ([1]). Depending on the crystallization solvent and cooling rate, the molecule can pack into different polymorphic forms. Each polymorph possesses a distinct lattice energy, requiring different amounts of thermal energy to transition from the solid to the liquid phase.

-

Residual Solvents: If recrystallization is performed using an ethanol/water or DMF mixture, trace solvent molecules can become trapped within the crystal lattice (forming solvates). These act as plasticizers that prematurely lower the melting onset temperature.

Synthesis pathway and thermal validation of 2-(4-aminophenoxy)benzonitrile.

Experimental Methodologies for Precise Melting Point Determination

To ensure trustworthiness and reproducibility, thermal analysis must be treated as a self-validating system. Below are two field-proven protocols for determining the melting point of 2-(4-aminophenoxy)benzonitrile.

Protocol A: High-Precision Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermal profiling, providing not just the melting point, but the enthalpy of fusion (ΔHf), which quantifies crystalline purity.

Self-Validation Step: Before analyzing the sample, calibrate the DSC using an Indium standard (MP: 156.6 °C) and a Benzoic Acid standard (MP: 122.4 °C). Because the melting point of 2-(4-aminophenoxy)benzonitrile (116–121 °C) falls slightly below benzoic acid, this two-point calibration ensures extreme accuracy in the target thermal window, validating the instrument's operational integrity prior to sample runs.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2.0 to 5.0 mg of desiccated 2-(4-aminophenoxy)benzonitrile into a standard aluminum DSC pan.

-

Hermetic Sealing: Crimp the pan with an aluminum lid to ensure optimal thermal contact between the sample and the pan base. Prepare an empty crimped pan as the reference.

-

Purge Gas: Place both pans into the DSC cell. Initiate a dry Nitrogen (N2) purge at a flow rate of 50 mL/min. Causality: The nitrogen purge prevents the oxidative degradation of the primary amine group at elevated temperatures, which would otherwise skew the endothermic data.

-

Thermal Ramp: Equilibrate the cell at 50 °C. Initiate a linear heating ramp of 10 °C/min up to 150 °C.

-

Data Analysis: Identify the endothermic melting peak. Record the extrapolated onset temperature (indicative of the true melting point of the pure fraction) and the peak temperature. A sharp peak with an onset near 119 °C indicates high purity, while a broad peak starting at 116 °C suggests the presence of synthetic impurities.

Step-by-step Differential Scanning Calorimetry (DSC) workflow for melting point analysis.

Protocol B: Automated Capillary Melting Point Analysis

For routine batch screening during synthesis, automated capillary instruments provide a rapid, high-throughput alternative to DSC.

Step-by-Step Methodology:

-

Pulverization: Grind the crystalline sample into a fine powder using an agate mortar and pestle. Causality: Eliminating large crystals removes void spaces that cause uneven heat distribution, ensuring a uniform melt.

-

Capillary Loading: Tamp the open end of a glass melting point capillary into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 5-10 times to pack the sample tightly to a depth of 2-3 mm.

-

Ramp Programming: Insert the capillary into the instrument. Set a rapid heating rate (5 °C/min) up to 105 °C, followed by a slow, precise ramp of 1 °C/min through the expected melting range (116–121 °C).

-

Optical Detection: Utilize the instrument's optical sensor to record the exact temperatures at which the first droplet of liquid appears (meniscus point) and when the sample is completely liquefied (clear point).

Conclusion

The melting point of 2-(4-aminophenoxy)benzonitrile (116–121 °C) is a fundamental parameter that dictates its viability in downstream polymerizations and organic syntheses. By understanding the causality behind thermal variations—such as incomplete nitro-group reduction or polymorphic shifts—and by employing self-validating analytical protocols like calibrated DSC, researchers can ensure the structural and thermal integrity of their materials. Rigorous thermal profiling is not just a quality control step; it is the foundation of reproducible materials science.

References

Sources

An In-Depth Technical Guide to 2-(4-Aminophenoxy)benzonitrile and 4-(4-Aminophenoxy)benzonitrile: A Comparative Analysis for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, positional isomerism presents a fundamental challenge and a strategic opportunity. The seemingly subtle shift of a functional group can profoundly alter a molecule's physicochemical properties, biological activity, and synthetic accessibility. This guide provides a comprehensive comparative analysis of two critical diaryl ether isomers: 2-(4-aminophenoxy)benzonitrile and 4-(4-aminophenoxy)benzonitrile. We will dissect their structural nuances, compare their properties, outline synthetic and analytical strategies, and explore their divergent applications, offering a crucial resource for researchers in drug discovery and polymer chemistry.

The Isomeric Dichotomy: Structural and Physicochemical Dissection

The core difference between 2-(4-aminophenoxy)benzonitrile (2-APB) and 4-(4-aminophenoxy)benzonitrile (4-APB) lies in the substitution pattern on one of the aromatic rings. In 2-APB, the nitrile (-C≡N) group is positioned ortho to the ether linkage, whereas in 4-APB, it is in the para position. This positional change has significant stereoelectronic consequences.

-

2-(4-Aminophenoxy)benzonitrile (Ortho-Isomer): The proximity of the nitrile group to the ether linkage in the ortho position can induce a significant twist in the dihedral angle between the two aromatic rings.[1] This steric hindrance can influence crystal packing, solubility, and receptor-binding interactions.

-

4-(4-Aminophenoxy)benzonitrile (Para-Isomer): The para-substitution results in a more linear and symmetric molecule. This linearity can favor more ordered packing in the solid state and may present a different binding profile to biological targets compared to its bent ortho-counterpart.

This structural divergence directly translates into differing physicochemical properties, which are critical parameters in both drug development and materials science.

Table 1: Comparative Physicochemical Properties of 2-APB and 4-APB

| Property | 2-(4-Aminophenoxy)benzonitrile (2-APB) | 4-(4-Aminophenoxy)benzonitrile (4-APB) | Rationale for Difference |

| CAS Number | 30202-91-6[1] | 17076-69-6[2] | Unique registry numbers for distinct chemical entities. |

| Molecular Formula | C₁₃H₁₀N₂O | C₁₃H₁₀N₂O | Isomers share the same molecular formula. |

| Molecular Weight | 210.23 g/mol [1] | 210.23 g/mol [2] | Isomers share the same molecular weight. |

| Melting Point (°C) | Data not readily available | 112 °C[2] | The higher symmetry of the para-isomer (4-APB) likely allows for more efficient crystal lattice packing, resulting in a higher melting point compared to the sterically hindered ortho-isomer. |

| Boiling Point (°C) | Predicted: ~393.2 ± 27.0 | Predicted: 393.2 ± 27.0[2] | Predictions are similar, but experimental values may differ due to polarity and intermolecular forces. |

| Solubility | Chloroform (Slightly), Methanol (Slightly) (Predicted) | Chloroform (Slightly), Methanol (Slightly)[2] | The polarity of the nitrile group is a key factor.[1] Differences in solubility are expected due to the varying overall molecular dipole moment. 4-APB's symmetry might reduce its dipole moment compared to 2-APB, affecting solubility in polar solvents. |

| Dipole Moment | Expected to be higher | Expected to be lower | The vector sum of bond dipoles in the less symmetrical 2-APB is anticipated to be greater than in the more symmetrical 4-APB. |

Synthesis and Regioselective Control

The synthesis of these isomers typically involves forming the diaryl ether bond, a reaction class with a rich history. The Ullmann condensation is a classic and effective method.[3][4] The general strategy involves the copper-catalyzed reaction of an aminophenol with a halogenated benzonitrile.[1] However, a more common and often higher-yielding modern approach involves a two-step process:

-

Nucleophilic Aromatic Substitution (SNAAr): A nitrophenol is reacted with a fluorinated or chlorinated benzonitrile. The electron-withdrawing nitro group activates the aryl ring, facilitating the substitution.

-

Nitro Group Reduction: The resulting nitrophenoxybenzonitrile intermediate is then reduced to the desired aminophenoxybenzonitrile.

Synthetic Workflow: The Nitro-Intermediate Route

Caption: General synthetic workflow for APB isomers.

Expert Insight: The choice of a nitro-substituted precursor is a deliberate strategy. The free amine in 4-aminophenol is nucleophilic and can lead to side reactions under the basic conditions of ether synthesis.[1] By using 4-nitrophenol, the amine functionality is masked as a non-nucleophilic nitro group, which can be selectively reduced in a subsequent step after the stable ether linkage is formed.[1][5]

Analytical Differentiation: A Practical Guide

Distinguishing between positional isomers is a non-trivial analytical challenge that requires techniques capable of discerning subtle structural differences.[6][7] HPLC and NMR spectroscopy are the cornerstones of this process.

Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating isomers based on their differential interaction with a stationary phase.[7][8] The difference in polarity between 2-APB and 4-APB is the key to their separation.

Objective: To achieve baseline separation of a mixture containing 2-APB and 4-APB.

Methodology:

-

Column Selection: A reversed-phase C18 column is a suitable starting point. For challenging separations, a phenyl-hexyl column can provide alternative selectivity through π-π interactions with the aromatic rings of the analytes.[9]

-

Mobile Phase: A gradient elution using Acetonitrile and Water is recommended.

-

Solvent A: Water (with 0.1% Formic Acid for peak shaping)

-

Solvent B: Acetonitrile (with 0.1% Formic Acid)

-

-

Gradient Program (Illustrative):

-

0-2 min: 30% B

-

2-15 min: Ramp to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 30% B

-

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition (e.g., 30:70 Acetonitrile:Water) to a concentration of ~1 mg/mL.

Expected Outcome & Causality: The ortho-isomer, 2-APB, is generally expected to be less polar than the para-isomer, 4-APB. This is because the intramolecular steric clash in 2-APB can disrupt coplanarity, reducing the resonance delocalization that enhances polarity. Consequently, 2-APB is expected to elute later from a reversed-phase column than 4-APB.

Protocol: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides definitive structural confirmation by probing the chemical environment of each nucleus. The aromatic region of the ¹H NMR spectrum is particularly diagnostic.

Objective: To unambiguously identify 2-APB and 4-APB based on their distinct NMR spectra.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

For 4-APB (para-isomer): Due to the molecule's C₂ symmetry, the spectrum will be simpler. The protons on the aminophenoxy ring will appear as a clean AA'BB' system (two doublets), and the protons on the benzonitrile ring will also appear as an AA'BB' system.

-

For 2-APB (ortho-isomer): The lack of symmetry results in a more complex spectrum. All aromatic protons will be chemically distinct, leading to a series of doublets, triplets, and doublet of doublets, providing a unique fingerprint. The proton ortho to the nitrile group will likely be the most downfield-shifted due to the nitrile's anisotropic effect.

-

Applications in Drug Development and Materials Science

While both isomers serve as valuable chemical building blocks, their utility diverges based on their geometry and reactivity.

-

2-(4-Aminophenoxy)benzonitrile (2-APB): This isomer is primarily utilized as a monomer in the synthesis of high-performance polymers like polyamides and polyimides.[1] The "kinked" geometry resulting from the ortho-substitution imparts improved solubility and processability to the resulting polymers, while the nitrile group can serve as a site for cross-linking or enhance adhesion.[1]

-

4-(4-Aminophenoxy)benzonitrile (4-APB): The para-isomer has been investigated for its potential biological activities. The benzonitrile moiety is a known pharmacophore found in various therapeutic agents.[10][11] While direct applications of 4-APB are not extensively documented in late-stage clinical trials, its structural motif is relevant. For instance, para-aminobenzonitrile itself has been noted to have effects on the cardiovascular system, suggesting that derivatives could be explored as antihypertensive agents.[12] The linear structure of 4-APB makes it an attractive scaffold for designing molecules that fit into well-defined, linear binding pockets of enzymes or receptors.

Caption: Divergent application pathways for APB isomers.

Conclusion

The distinction between 2-(4-aminophenoxy)benzonitrile and 4-(4-aminophenoxy)benzonitrile is a clear illustration of how positional isomerism dictates molecular destiny. The ortho-isomer, 2-APB, with its inherent non-linearity, is a valuable monomer for creating soluble, high-performance polymers. In contrast, the linear and symmetric para-isomer, 4-APB, serves as a more relevant scaffold for medicinal chemists designing ligands for specific biological targets. For any researcher working with these molecules, a rigorous application of analytical techniques like HPLC and NMR is not merely a quality control step but an essential prerequisite to ensure that the correct isomer is being utilized for its intended high-value application.

References

- Dogan, S., et al. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences.

-

ResearchGate. (2025, December 22). Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile. Retrieved from [Link]

-

SciSpace. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides. Retrieved from [Link]

-

YouTube. (2021, August 1). Synthesis of Benzonitrile. Retrieved from [Link]

-

Strekalova, S., et al. (2021, November 22). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl.

-

PMC. (2024, February 10). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

- Google Patents. (n.d.). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.

-

PubMed. (n.d.). [Benzonitrile and its derivatives: action of para-aminobenzonitrile on the cardiovascular system]. Retrieved from [Link]

-

Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

PMC. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

Sources

- 1. 2-(4-Aminophenoxy)benzonitrile | 30202-91-6 | Benchchem [benchchem.com]

- 2. 4-(4-aminophenoxy)benzonitrile CAS#: 17076-69-6 [m.chemicalbook.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl - Google Patents [patents.google.com]

- 6. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 9. agilent.com [agilent.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. [Benzonitrile and its derivatives: action of para-aminobenzonitrile on the cardiovascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]

ortho-substituted aminophenoxy benzonitrile derivatives

Strategic Design and Application of Ortho-Substituted Aminophenoxy Benzonitrile Derivatives: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the molecular design of ortho-substituted aminophenoxy benzonitriles not merely as an exercise in synthetic organic chemistry, but as the precise manipulation of stereoelectronic space. The strategic placement of substituents at the ortho position relative to the ether linkage or the nitrile group forces these molecules into highly specific, thermodynamically stable conformations. This conformational locking serves a dual mandate across modern scientific disciplines: it provides the precise geometric tolerance required for allosteric modulation in pharmacology (such as HIV-1 reverse transcriptase inhibition and MRGPRX1 receptor agonism)[1][2], and it disrupts crystalline packing to yield highly soluble, thermally stable high-performance polymers in materials science[3][4].

This guide deconstructs the structural rationale, synthetic methodologies, and cross-disciplinary applications of these highly versatile derivatives.

Stereoelectronic Rationale for Ortho-Substitution

The defining feature of an ortho-substituted aminophenoxy benzonitrile is the steric encumbrance introduced adjacent to the flexible ether bridge. Unsubstituted diaryl ethers typically exhibit a high degree of rotational freedom, leading to a large entropic penalty upon binding to a biological target or packing into a polymer matrix.

By introducing a substituent (e.g., a methyl, fluoro, or nitrile group) at the ortho position, we induce a severe steric clash with the adjacent aromatic ring's pi-electron cloud[5]. This restricts the torsional angle (

-

In Pharmacology: This pre-organization minimizes the entropic cost of binding. The locked conformation perfectly matches the narrow, hydrophobic tunnels of target proteins, such as the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase[2].

-

In Polymer Science: The asymmetric, twisted conformation prevents dense chain packing. This dramatically increases the polymer's solubility in organic solvents (like DMAc or NMP) without compromising the high glass transition temperature (

) imparted by the rigid benzonitrile core[4][6].

Synthetic Workflows & Mechanistic Causality

The synthesis of ortho-substituted aminophenoxy benzonitriles relies on a self-validating, two-step protocol: Nucleophilic Aromatic Substitution (

Step-by-Step Protocol: Synthesis of 4-(2-Amino-4-methylphenoxy)benzonitrile

This protocol is adapted from validated methodologies for synthesizing MRGPRX1 agonist intermediates[1].

Step 1: Nucleophilic Aromatic Substitution (

-

Reagents: Combine 1-fluoro-4-methyl-2-nitrobenzene (1.0 eq) and 4-hydroxybenzonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add anhydrous Potassium Carbonate (

, 3.0 eq).-

Causality:

is chosen over stronger bases (like NaH) to selectively deprotonate the phenol without inducing unwanted hydrolysis of the sensitive nitrile group.

-

-

Reaction Conditions: Heat the mixture to 50 °C overnight under argon.

-

Causality: The highly electron-withdrawing nitro group activates the ortho-fluorine for nucleophilic attack. Limiting the temperature to 50 °C prevents ether cleavage and minimizes the formation of bis-substituted byproducts.

-

-

Workup: Remove DMF under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and 10% aqueous

. The acidic wash neutralizes residual base and protonates unreacted phenol, driving it into the aqueous layer.

Step 2: Selective Catalytic Hydrogenation

-

Reagents: Dissolve the isolated 4-(4-methyl-2-nitrophenoxy)benzonitrile intermediate in MS-grade methanol. Add a catalytic amount of 5% Palladium on Carbon (Pd/C).

-

Reduction: Subject the mixture to hydrogenation at 30 psi

for 40 minutes[1].-

Causality: Catalytic hydrogenation is strictly preferred over chemical reduction (e.g., Fe/HCl or

) because harsh acidic conditions will rapidly hydrolyze the benzonitrile to a benzamide or benzoic acid. The 30 psi limit ensures the nitrile is not over-reduced to a primary amine.

-

-

Validation: Filter through Celite to remove the catalyst. The shift in

NMR from the downfield aromatic protons of the nitro-aromatic ring to the upfield shifts characteristic of an aniline derivative (

Fig 1. Two-step synthesis of ortho-substituted aminophenoxy benzonitriles via SNAr and reduction.

Pharmacological Case Studies

A. HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

In the development of Diarylpyrimidine (DAPY) and diaryl ether NNRTIs, exploring the primer grip region of HIV-1 RT is critical for overcoming resistance mutations like K103N and E138K[2]. The introduction of an ortho-substituted benzonitrile ring forces the molecule to project deeply into the NNIBP. The nitrile group specifically engages in dipole-dipole interactions with the backbone amides of the highly conserved primer grip residues (Y181, Y188, F227), acting as an allosteric wedge that arrests viral replication[2].

Fig 2. Mechanism of HIV-1 RT allosteric inhibition by conformationally locked diaryl ethers.

B. MRGPRX1 Receptor Agonists

The MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) is a prime target for non-opioid nociceptive pain modulation. Benzamidine derivatives synthesized from 4-(2-aminophenoxy)benzonitrile act as potent agonists[1]. The ortho-amino group dictates the spatial trajectory of the benzamidine pharmacophore, ensuring optimal interaction with the transmembrane helices of the GPCR, subsequently triggering the

Fig 3. MRGPRX1 GPCR signaling pathway activated by benzamidine-based synthetic agonists.

Advanced Materials: High-Performance Polymers

Beyond pharmacology, diamine variants like 2,2-bis(4-aminophenoxy)benzonitrile and 2,6-bis(3-aminophenoxy)benzonitrile are foundational monomers in polymer chemistry[3][4]. When reacted with dianhydrides (e.g., 6HDA) via polycondensation, they form polyamidic acids (PAA) which are thermally cyclized into polyimides[6].

The presence of the highly polar, pendant nitrile group increases the interchain cohesive energy, granting exceptional thermal stability. Simultaneously, the ortho/meta ether linkages introduce "kinks" into the polymer backbone, preventing the formation of intractable, highly crystalline domains. This yields a material that can withstand aerospace-grade temperatures while remaining processable from solution[3][4].

Quantitative Data Summaries

Table 1: Antiviral Activity of Ortho-Substituted Diarylpyrimidines against HIV-1 RT Mutants [2]

| Compound | Ortho-Substitution | WT

Data demonstrates that ortho-nitrile substitution (TF2) drastically improves binding affinity against resistant mutant strains compared to standard therapies.

Table 2: Thermomechanical Properties of Aminophenoxy Benzonitrile-Derived Polymers [4][6]

| Polymer Class | Diamine Monomer | Glass Transition (

References

- 2-(4-Aminophenoxy)benzonitrile | 30202-91-6 - Benchchem. Benchchem.

- Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. Scilit.

- Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists. NIH / PMC.

- Polyimide-Derived Supramolecular Systems Containing Various Amounts of Azochromophore for Optical Storage Uses. MDPI.

- Identification of Novel Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors by Exploring the Primer Grip Region. NIH / PMC.

- ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv.

Sources

- 1. Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors by Exploring the Primer Grip Region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Aminophenoxy)benzonitrile | 30202-91-6 | Benchchem [benchchem.com]

- 4. scilit.com [scilit.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to High-Purity 2-(4-Aminophenoxy)benzonitrile for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-aminophenoxy)benzonitrile, a versatile building block with significant applications in materials science and pharmaceutical research. Intended for researchers, scientists, and professionals in drug development, this document delves into the procurement, synthesis, characterization, and application of this compound, ensuring a foundation of scientific integrity and practical insight.

Introduction and Molecular Overview

2-(4-Aminophenoxy)benzonitrile (CAS No: 30202-91-6) is an aromatic ether nitrile possessing a unique combination of reactive functional groups: a primary amine and a nitrile group. This bifunctionality makes it a valuable monomer for the synthesis of high-performance polymers and a key intermediate in the preparation of complex organic molecules.[1] Its structure, characterized by two phenyl rings linked by an ether bond, imparts a degree of rotational flexibility, while the polar amine and nitrile groups offer sites for a variety of chemical transformations.[1]

Molecular Structure and Properties:

-

Molecular Formula: C₁₃H₁₀N₂O

-

Molecular Weight: 210.24 g/mol

-

InChI Key: TULFOUYGBDHHPP-UHFFFAOYSA-N[1]

-

Appearance: Typically a powder or crystalline solid, with color ranging from light yellow to beige or grey-brown.[2]

The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the phenoxy ring system influences the molecule's reactivity and electronic properties, making it a subject of interest for both experimental and computational chemistry studies.[1]

Sourcing High-Purity 2-(4-Aminophenoxy)benzonitrile: A Supplier Overview

The procurement of high-purity starting materials is a critical first step in any research or development endeavor. For 2-(4-aminophenoxy)benzonitrile, several reputable chemical suppliers offer various grades suitable for laboratory and pilot-scale applications.

| Supplier | Product Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ADVH98DE8199 | Not specified | Contact for availability | Listed under the AChemBlock brand. |

| Benchchem | B2764911 | Not specified | Inquiry-based | For research use only.[1] |

| JHECHEM CO LTD | Not specified | Not specified | Inquiry-based | A manufactory based in China.[3] |

| Thermo Fisher Scientific | 164470100 (for 4-Aminobenzonitrile) | ≥97.5 % (for 4-Aminobenzonitrile) | 10 g, 50 g | Note: This is for a related, but different, compound. Researchers should verify the availability of 2-(4-Aminophenoxy)benzonitrile.[2] |

Note: Purity specifications and available quantities are subject to change and may vary by batch. It is imperative to request a certificate of analysis (CoA) from the supplier to confirm the identity and purity of the purchased material.

Synthesis and Purification of 2-(4-Aminophenoxy)benzonitrile

For applications demanding specific purity profiles or for cost-effective access to larger quantities, in-house synthesis and purification are viable options. The primary synthetic strategies involve the formation of the ether linkage via nucleophilic aromatic substitution.

Synthetic Routes

Two predominant synthetic routes are employed for the preparation of 2-(4-aminophenoxy)benzonitrile. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

Caption: Comparative workflow of the two primary synthetic routes to 2-(4-Aminophenoxy)benzonitrile.

Route 1: Direct Nucleophilic Aromatic Substitution (SNAr)

This route involves the direct reaction of an activated aryl halide, such as 2-fluorobenzonitrile, with 4-aminophenol in the presence of a base. The fluorine atom is a good leaving group for SNAr reactions.

Route 2: Two-Step Synthesis via a Nitro Intermediate

An alternative and widely used method involves the initial synthesis of 2-(4-nitrophenoxy)benzonitrile through the SNAr reaction of a halogenated benzonitrile (e.g., 2-chlorobenzonitrile) with 4-nitrophenol. The subsequent selective reduction of the nitro group yields the desired amine. This approach can be advantageous as the reaction conditions for the ether formation might not be compatible with a free amino group.

Detailed Experimental Protocol (Route 1)

Materials:

-

2-Fluorobenzonitrile

-

4-Aminophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-aminophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Add anhydrous DMF to the flask to create a stirrable suspension.

-

Begin stirring and add 2-fluorobenzonitrile (1.05 equivalents) to the mixture.

-

Heat the reaction mixture to 80-100°C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing deionized water, which will precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with deionized water.

-

Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-aminophenoxy)benzonitrile.

-

Further purification can be achieved by recrystallization.

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds.[4] The choice of solvent is crucial for successful recrystallization.

Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[4] For 2-(4-aminophenoxy)benzonitrile, a mixed solvent system such as ethanol/water or a single solvent system like isopropanol can be effective.

General Recrystallization Protocol:

-

Dissolve the crude 2-(4-aminophenoxy)benzonitrile in a minimal amount of hot solvent (e.g., isopropanol or 95% ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

-

Perform a hot filtration to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration using a Büchner funnel.[5]

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5]

-

Dry the purified crystals in a vacuum oven to remove any residual solvent.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized or procured 2-(4-aminophenoxy)benzonitrile. A multi-technique approach is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[6]

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals include those for the aromatic protons on both phenyl rings and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the characteristic signal for the nitrile carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands for 2-(4-aminophenoxy)benzonitrile are expected for:

-

N-H stretching of the primary amine

-

C≡N stretching of the nitrile group

-

C-O-C stretching of the ether linkage

-

Aromatic C-H and C=C stretching

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation in the aromatic system.

Applications in Research and Development

The unique molecular architecture of 2-(4-aminophenoxy)benzonitrile makes it a valuable monomer in the synthesis of high-performance polymers.

Monomer for High-Performance Polymers

2-(4-Aminophenoxy)benzonitrile is a key precursor for the synthesis of polyimides, polyamides, and phthalonitrile-based thermosetting resins.[1][7] These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace, electronics, and automotive industries.[7][8][9]

Caption: Synthesis of polyimides from 2-(4-Aminophenoxy)benzonitrile and a dianhydride.

The amine functionality of 2-(4-aminophenoxy)benzonitrile reacts with dianhydrides to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.[1]

Self-Curing Agent for Phthalonitrile Resins

In the context of phthalonitrile-based thermosets, the amine group in 2-(4-aminophenoxy)benzonitrile can act as a built-in curing agent.[7] This facilitates the thermally induced cyclotrimerization of the nitrile groups, leading to a highly cross-linked and thermally stable polymer network.[7][10] This self-curing property improves the processability of phthalonitrile resins by lowering curing temperatures and shortening curing times.[7]

Safety and Handling

General Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled. [11][12]

-

May cause respiratory irritation. [11]

-

May cause an allergic skin reaction. [11]

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[3]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[11]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.[11]

-

If swallowed: Rinse mouth and seek immediate medical attention.[12]

Always consult the supplier-provided Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.

Conclusion

2-(4-Aminophenoxy)benzonitrile is a compound of significant interest due to its versatile chemical nature and its role as a precursor to advanced materials. This guide has provided a detailed overview of its sourcing, synthesis, purification, characterization, and applications, along with essential safety and handling information. By understanding these key technical aspects, researchers and drug development professionals can effectively and safely utilize this valuable chemical building block in their work.

References

- SAFETY DATA SHEET. 2-Aminobenzonitrile. (2012).

- The Royal Society of Chemistry. Supplementary Information. (2024).

- Recrystallization.

-

Tohoku University. Synthesis of high performance bisphthalonitrile resins cured with self-catalyzed 4-aminophenoxy phthalonitrile. (2014). Available from: [Link]

- Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile.

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

- Isolation and Purification of Organic Compounds Recrystallization (Expt #3).

- Wiley-VCH. Supporting Information.

-

PubChem. 2-(4-aminophenoxy)benzonitrile. Available from: [Link]

- Fisher Scientific. SAFETY DATA SHEET - 4-Aminobenzonitrile. (2010).

- Google Patents. CN103193977A - Method for curing poly benzonitrile resin by amino phenoxy phthalonitrile.

-

Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. (2005). Available from: [Link]

- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019).

-

ResearchGate. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. (2024). Available from: [Link]

- Construction of Synthetic Routes.

-

ResearchGate. How can I purify impure benzonitrile?. (2017). Available from: [Link]

-

MDPI. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. (2024). Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. (2025). Available from: [Link]

-

ResearchGate. Figure S1 1 H (a) and 13 C NMR (b) spectra of synthesized 4-(Hexyloxy)benzonitrile (2). Available from: [Link]

- PMC. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021). Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8608753/

-

ResearchGate. FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. (2025). Available from: [Link]

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Available from: [Link]

-

SID. SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. Available from: [Link]

-

IJCRT.org. A Review on Synthesis of Benzophenone Imine by Benzonitrile. (2022). Available from: [Link]

-

ResearchGate. (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Available from: [Link]

-

Save My Exams. Synthetic Routes (OCR A Level Chemistry A): Revision Note. (2025). Available from: [Link]

Sources

- 1. 2-(4-Aminophenoxy)benzonitrile | 30202-91-6 | Benchchem [benchchem.com]

- 2. 4-Aminobenzonitrile, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. mt.com [mt.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-(3-Aminophenoxy)phthalonitrile|High-Performance Polymer Monomer [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

2-(4-Aminophenoxy)benzonitrile (CID 16065535): Mechanistic Insights and Applications in High-Performance Polymer Synthesis

Executive Summary & Core Identity

2-(4-Aminophenoxy)benzonitrile (PubChem CID: 16065535) is a pivotal asymmetric diamine monomer that bridges the historical gap between thermal stability and processability in advanced materials science [1]. While traditional aromatic polyimides and polyamides exhibit exceptional mechanical strength and thermal resistance, their rigid backbones often render them insoluble and difficult to process. The strategic integration of an ether linkage and a pendant nitrile group within this single molecule provides a synergistic solution, allowing researchers to synthesize high-performance polymers with tailored free volume, enhanced solubility, and superior substrate adhesion.

This technical guide provides a rigorous, self-validating framework for the synthesis, characterization, and polymerization of 2-(4-Aminophenoxy)benzonitrile, designed for advanced researchers and materials scientists.

Physicochemical Profiling

The unique properties of polymers derived from this monomer are a direct consequence of its physicochemical profile. The data below summarizes its structural and physical parameters [2].

| Parameter | Specification |

| Compound Name | 2-(4-Aminophenoxy)benzonitrile |

| CAS Registry Number | 30202-91-6 |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.24 g/mol |

| Key Functional Groups | Primary Amine (-NH₂), Aryl Ether (-O-), Nitrile (-C≡N) |

| Structural Synergism | Ether (-O-): Imparts rotational flexibility, lowering |

Mechanistic Synthesis Pathways

The most robust and industrially relevant synthesis of 2-(4-Aminophenoxy)benzonitrile relies on a highly efficient, two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Reduction [1].

This two-step route is strongly preferred over the direct Ullmann coupling of 4-aminophenol. In direct coupling, the free amine can competitively coordinate with metal catalysts or undergo unwanted side reactions during etherification. By utilizing a nitro-substituted intermediate, the nucleophilic attack is strictly isolated to the phenolic oxygen.

Mechanistic pathway for the two-step synthesis of 2-(4-Aminophenoxy)benzonitrile.

Polymerization Dynamics: Polyimides & Polyamides

In materials science, this compound is primarily polymerized via polycondensation with aromatic dianhydrides (e.g., Pyromellitic dianhydride, PMDA) to form polyimides. The primary amine acts as a potent nucleophile, opening the anhydride ring to form a soluble poly(amic acid) precursor. Subsequent thermal cyclodehydration yields the final rigid polyimide network [1].

Step-growth polymerization workflow from diamine monomer to high-performance polyimide.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-(4-Nitrophenoxy)benzonitrile (SNAr)

-

Objective: Construct the asymmetric diaryl ether core.

-

Procedure:

-

Charge a round-bottom flask with 4-nitrophenol (1.0 eq), 2-fluorobenzonitrile (1.05 eq), and anhydrous Potassium Carbonate (

, 1.5 eq). -

Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) and heat to 120°C under a nitrogen atmosphere for 8 hours.

-

Cool the mixture and pour it into crushed ice-water to precipitate the product. Filter, wash with distilled water, and recrystallize from ethanol.

-

-

Causality & Validation:

is utilized to deprotonate 4-nitrophenol, generating a highly nucleophilic phenoxide anion. 2-fluorobenzonitrile is chosen over the chloro-analog because fluorine's extreme electronegativity highly activates the ortho-position, lowering the activation energy for the rate-determining Meisenheimer complex. Validation is achieved via Thin-Layer Chromatography (TLC) confirming the disappearance of the yellow 4-nitrophenol spot, and FTIR spectroscopy showing a distinct -C≡N stretch at ~2230 cm⁻¹ and strong asymmetric -NO₂ stretch at ~1520 cm⁻¹.

Protocol 2: Catalytic Reduction to 2-(4-Aminophenoxy)benzonitrile

-

Objective: Selectively reduce the nitro group to a primary amine without hydrolyzing the nitrile.

-

Procedure:

-

Dissolve 2-(4-nitrophenoxy)benzonitrile in absolute ethanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5% w/w relative to the substrate).

-

Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases (typically 4-6 hours).

-

Filter the mixture through a Celite pad to remove the catalyst, concentrate the filtrate in vacuo, and dry the resulting solid.

-

-

Causality & Validation: Pd/C provides a high surface area for hydrogen gas adsorption and homolytic cleavage. Ethanol serves as a protic solvent to facilitate proton transfer during the reduction mechanism. Validation is confirmed via Mass Spectrometry (observing the [M+H]⁺ peak at m/z 211.24) and the emergence of N-H stretching doublets at ~3300–3400 cm⁻¹ in FTIR.

Protocol 3: Two-Step Polyimide Film Fabrication

-

Objective: Generate a nitrile-pendant polyimide film.

-

Procedure:

-

Dissolve 2-(4-Aminophenoxy)benzonitrile in anhydrous N-Methyl-2-pyrrolidone (NMP) and cool to 0–5°C.

-

Add an equimolar amount of PMDA dianhydride in small portions over 30 minutes. Stir for 12 hours at room temperature to yield a viscous poly(amic acid) (PAA) solution.

-

Cast the PAA solution onto a clean glass substrate.

-

Perform thermal imidization in a vacuum oven using a step-wise gradient: 100°C (1h), 200°C (1h), and 300°C (1h).

-

-